4-phenyl-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
N-{4-[(4-SULFAMOYLPHENYL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes sulfamoyl groups and a biphenyl core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-SULFAMOYLPHENYL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 4-nitrobenzenesulfonyl chloride under basic conditions to form the intermediate 4-(4-sulfamoylphenyl)sulfonamide. This intermediate is then reacted with 4-bromobiphenyl-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-SULFAMOYLPHENYL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(4-SULFAMOYLPHENYL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-SULFAMOYLPHENYL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of protease enzymes, leading to reduced protein degradation and altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-SULFAMOYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE: Similar structure but with an acetamide group instead of a carboxamide group.
N-{4-[(4-SULFAMOYLPHENYL)SULFAMOYL]PHENYL}CYCLOPROPANECARBOXAMIDE: Contains a cyclopropane ring instead of a biphenyl core.
Uniqueness
N-{4-[(4-SULFAMOYLPHENYL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its biphenyl core, which provides distinct chemical properties and potential for diverse applications. Its structure allows for multiple functionalizations, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C25H21N3O5S2 |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
4-phenyl-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C25H21N3O5S2/c26-34(30,31)23-14-12-22(13-15-23)28-35(32,33)24-16-10-21(11-17-24)27-25(29)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17,28H,(H,27,29)(H2,26,30,31) |
InChI Key |
UKXAPHVPTGSURU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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